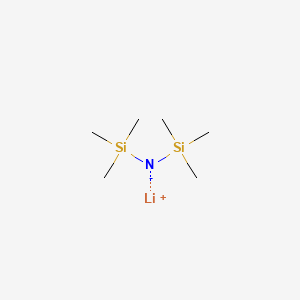

Lithium bis(trimethylsilyl)amide

Description

Properties

IUPAC Name |

lithium;bis(trimethylsilyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18NSi2.Li/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNESATAKKCNGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[Si](C)(C)[N-][Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18LiNSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

999-97-3 (Parent) | |

| Record name | Lithium bis(trimethylsilyl)amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004039321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044426 | |

| Record name | Hexamethyldisilazane lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Lithium bis(trimethylsilyl)amide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4039-32-1 | |

| Record name | Lithium bis(trimethylsilyl)amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004039321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethyldisilazane lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithiumbis(trimethylsilyl)amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM HEXAMETHYLDISILAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC4N1I108M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lithium bis(trimethylsilyl)amide structure in solution

Initiating Structure Analysis

I'm starting with broad Google searches to collect data on LiHMDS's solution-state structure. My focus is the compound's aggregation in solvents like THF. I'll need to investigate its behavior there.

Expanding Research Scope

I'm now expanding my search to include the impact of coordinating ligands and temperature on LiHMDS structure. Simultaneously, I'm identifying experimental techniques like NMR, X-ray crystallography, and computational modeling, specifically focusing on detailed protocols and quantitative data concerning aggregation states, bond lengths, and angles. I'll use all this to inform a structural guide.

Refining Information Gathering

I'm currently focused on expanding my information gathering. I am performing more comprehensive Google searches to gather data on the solution-state structure of LiHMDS, including its aggregation behavior in THF and other solvents, and exploring the influence of coordinating ligands and temperature. I'm also looking for protocols and quantitative data from experimental techniques and computational modeling to build the structural guide.

Structural Dynamics and Reactivity of LiHMDS in Non-Coordinating Media

Executive Summary

Lithium Hexamethyldisilazide (LiHMDS) is a cornerstone non-nucleophilic base in modern organic synthesis, particularly for the generation of kinetic enolates. However, a common failure mode in process chemistry is treating LiHMDS as a static monomeric reagent. In reality, LiHMDS exhibits complex dynamic aggregation behavior that is heavily solvent-dependent.

In non-coordinating solvents (hydrocarbons such as pentane, hexane, and toluene), LiHMDS does not exist as a monomer. It exists predominantly as a cyclic trimer . Understanding this aggregation state is critical because the ground state (trimer) is rarely the reactive species. This guide dissects the structural identity of LiHMDS in non-coordinating media, the spectroscopic methods to validate it, and the kinetic implications for drug development workflows.

Part 1: The Structural Core – Aggregation in Hydrocarbons

The Cyclic Trimer Model

Unlike its behavior in coordinating solvents like THF (where it exists as a solvated dimer or monomer), LiHMDS in purely non-coordinating solvents adopts a

-

Stoichiometry:

-

Geometry: A six-membered ring alternating Li and N atoms.

-

Solvation: In toluene, the lithium atoms may interact weakly with the

-system, but the trimeric core remains intact.

The "Inverse-Order" Kinetic Trap

The stability of the trimer presents a kinetic barrier. For a reaction to occur (e.g., ketone enolization), the stable trimer must often dissociate into a reactive monomer or dimer. This leads to inverse reaction orders with respect to the base concentration.

If the reactive species is a monomer derived from a trimer, the reaction order is

Part 2: Visualization of Aggregation Dynamics

The following diagram illustrates the equilibrium shift that occurs when transitioning from a storage solvent (Hydrocarbon) to a reaction environment containing trace coordinating ligands.

Figure 1: The dissociation pathway of LiHMDS from its stable trimeric ground state in hydrocarbons to reactive lower-order aggregates.

Part 3: Analytical Characterization (NMR Spectroscopy)

To validate the aggregation state in your specific solvent blend, standard

The Multiplicity Rule

The connectivity of the aggregate is determined by the splitting patterns caused by scalar coupling (

- Li (Spin I=1): If a nitrogen is bound to two equivalent lithiums, it splits into a quintet (1:2:3:2:1).

- N (Spin I=1/2): If a lithium is bound to two equivalent nitrogens, it splits into a triplet (1:1:1).

Data Summary: Aggregation States by Solvent

| Solvent System | Dominant Species | Reference | ||

| Pentane / Hexane | Cyclic Trimer | Triplet ( | ~0.9 ppm | [1] |

| Toluene-d8 | Cyclic Trimer | Triplet | ~0.95 ppm | [1] |

| THF (low conc) | Monomer/Dimer Mix | Varies (Solvation dependent) | ~0.0 - 0.4 ppm | [2] |

| Ether | Cyclic Dimer | Quintet (if | ~0.6 ppm | [2] |

Part 4: Experimental Protocols

Protocol A: Determination of Active Base Titer (Watson-Eastham Method)

Before studying aggregation, one must define the precise concentration. Standard acid-base titration fails for organolithiums due to hydrolysis. This colorimetric method is self-validating.

Reagents:

-

BHT (2,6-di-tert-butyl-4-methylphenol) - dry, sublimed.

-

Fluorene or 1,10-Phenanthroline (Indicator).

-

Anhydrous Toluene.

Workflow:

-

Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under Argon.

-

Charge: Add accurately weighed BHT (approx. 1 mmol, ~220 mg) and Indicator (2-3 mg).

-

Solvent: Add 10 mL anhydrous toluene. The solution should be colorless (Fluorene) or pale (Phenanthroline).

-

Titration: Add LiHMDS solution dropwise via a gas-tight syringe.

-

Endpoint:

-

Phase 1: LiHMDS deprotonates BHT first (kinetically/thermodynamically favored). Solution remains colorless.

-

Phase 2: Once BHT is consumed, LiHMDS deprotonates the indicator.

-

Visual: Sharp transition to Orange/Red (Fluorene anion) or Rust/Red (Phenanthroline complex).

-

-

Calculation:

Protocol B: Low-Temperature NMR for Aggregation Assignment

This protocol captures the "frozen" state of the aggregate, preventing rapid exchange that averages NMR signals.

Equipment:

-

NMR Tube with J-Young valve (Air-free).

-

500 MHz NMR Spectrometer with variable temperature (VT) probe.

Workflow:

-

Preparation (Glovebox): Dissolve

Li, -

Sealing: Seal the J-Young tube tightly. Ensure no grease contaminates the sample (grease signals interfere with aliphatic regions).

-

Cooling: Insert into NMR probe pre-cooled to -80°C (193 K).

-

Acquisition:

-

Tune probe to

Li frequency. -

Acquire

Li spectrum (referenced to external 0.3 M LiCl/MeOH standard if possible, or internal TMS). -

Look for the characteristic triplet (coupling to two

N nuclei).

-

-

Validation: Warm to -40°C. If the triplet collapses to a singlet, rapid intra-aggregate exchange is occurring, confirming the dynamic nature.

Part 5: Mechanistic Workflow for Drug Development

When optimizing an enolization step for an API (Active Pharmaceutical Ingredient), assume the trimer is the starting point.

Figure 2: Decision matrix for modulating LiHMDS reactivity by manipulating the aggregation state.

References

-

Lahaie, P.; Collum, D. B. "Lithium Hexamethyldisilazide: A View of Lithium Amide Aggregation and Solvation." Journal of the American Chemical Society, 1991, 113, 9575–9581.

-

[Link]

-

-

Romesberg, F. E.; Collum, D. B. "Lithium Hexamethyldisilazide Mixed Aggregates: The Role of Ligand-Solvent Interactions." Journal of the American Chemical Society, 1992, 114, 2112–2121.

-

[Link]

-

-

Watson, S. C.; Eastham, J. F. "Colored Indicators for Simple Direct Titration of Magnesium and Lithium Reagents." Journal of Organometallic Chemistry, 1967, 9, 165–168.

-

[Link]

-

-

Reich, H. J. "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews, 2013, 113, 7130–7178.

-

[Link]

-

"Mechanism of action for LiHMDS as a non-nucleophilic base"

Whitepaper: Mechanism of Action for LiHMDS as a Non-Nucleophilic Base

Executive Summary

Lithium bis(trimethylsilyl)amide (LiHMDS) is a cornerstone reagent in modern organic synthesis, specifically utilized for the generation of kinetic enolates. Unlike Lithium Diisopropylamide (LDA), LiHMDS offers a unique balance of extreme steric bulk and moderated basicity (

Structural Architecture & Non-Nucleophilicity

The defining characteristic of LiHMDS is the presence of two trimethylsilyl (TMS) groups attached to the nitrogen center.

-

Steric Shielding: The Si-N bond length (approx. 1.73 Å) is longer than the C-N bond in LDA, but the volume of the

groups creates a massive "umbrella" effect. This prevents the nitrogen lone pair from approaching electrophilic centers (such as carbonyl carbons), thereby nullifying nucleophilic addition. -

Electronic Stabilization: The silicon atoms stabilize the negative charge on nitrogen via hyperconjugation (often described historically as

back-bonding, though modern computation emphasizes negative hyperconjugation into

Comparative Data: LiHMDS vs. LDA

| Property | LiHMDS (Lithium Hexamethyldisilazide) | LDA (Lithium Diisopropylamide) |

| Formula | ||

| pKa (THF) | ~26 | ~36 |

| pKa (DMSO) | ~30 | ~36 |

| Nucleophilicity | Negligible | Low (but non-zero) |

| Aggregation (THF) | Solvated Dimer / Monomer mix | Solvated Dimer |

| Thermal Stability | High (stable at RT) | Moderate (decomposes >0°C) |

Solvation and Aggregation Dynamics

To understand the mechanism, one must reject the simplified notion of "LiHMDS" as a monomeric species. In solution, LiHMDS exists in a complex equilibrium of aggregates. The reactivity is strictly controlled by these aggregation states, a phenomenon extensively mapped by David B. Collum and colleagues at Cornell University.

The Aggregation Equilibrium

In coordinating solvents like Tetrahydrofuran (THF), LiHMDS exists predominantly as a bis-solvated dimer or a monomer , depending on concentration and temperature.

-

In Pure THF: LiHMDS exists largely as a dimer:

. -

With Co-solvents (HMPA/DMPU): Strong donors break the dimer into reactive monomers:

. The monomer is orders of magnitude more reactive than the dimer.

The mechanism of deprotonation often proceeds via an "Open Dimer" transition state or a monomeric cyclic transition state, depending on the substrate.

Visualization: Aggregation Pathways

Figure 1: The solvation-dependent aggregation equilibrium of LiHMDS dictates the reaction kinetics. The monomeric species is significantly more reactive.

Mechanistic Pathway: Kinetic Enolization

LiHMDS is the reagent of choice for Kinetic Control . When treating an unsymmetrical ketone with LiHMDS at low temperatures (-78°C), proton removal occurs at the least hindered

The Transition State (Zimmerman-Traxler Model)

The reaction proceeds through a cyclic 6-membered transition state (TS).

-

Coordination: The lithium atom coordinates to the carbonyl oxygen.

-

Alignment: The N-Li bond aligns with the

-C-H bond. -

Deprotonation: The nitrogen base abstracts the proton while the Li-O bond strengthens, forming the lithium enolate.

Due to the massive bulk of the TMS groups, the transition state involving the more substituted

Visualization: Kinetic Selection Pathway

Figure 2: Kinetic selection logic. The steric bulk of LiHMDS imposes a high energy barrier on the Thermodynamic TS.

Experimental Protocol: High-Fidelity Kinetic Enolization

This protocol is designed for the generation of a kinetic enolate from a sensitive ketone (e.g., 2-methylcyclohexanone) followed by trapping with a silyl chloride.

Safety: LiHMDS is moisture-sensitive and corrosive. Handle under inert atmosphere (

Reagents & Setup

-

LiHMDS: 1.0 M solution in THF (Commercial or freshly prepared).

-

Solvent: Anhydrous THF (distilled from Na/Benzophenone or passed through activated alumina).

-

Substrate: Ketone (1.0 equiv).

-

Trapping Agent: TMSCl (Trimethylsilyl chloride), freshly distilled.

Step-by-Step Methodology

| Step | Action | Critical Mechanistic Insight |

| 1 | System Prep: Flame-dry a 2-neck RBF. Cool to room temp under Ar flow. Add anhydrous THF. | Eliminates water which would quench LiHMDS to Hexamethyldisilazane (HMDS). |

| 2 | Base Addition: Cool THF to -78°C (Dry ice/Acetone). Add LiHMDS (1.1 equiv) dropwise via syringe. | Low temp prevents thermodynamic equilibration. Slight excess ensures complete consumption of ketone. |

| 3 | Substrate Addition: Dissolve ketone in minimal THF. Add slowly down the side of the flask over 10-15 mins. | Rate Limiting Step: Slow addition maintains local concentration of Base > Ketone, preventing proton transfer between enolate and unreacted ketone (equilibration). |

| 4 | Incubation: Stir at -78°C for 30-45 minutes. | Allows the kinetic deprotonation to complete. The bulky base reacts slower than LDA; adequate time is essential. |

| 5 | Trapping: Add TMSCl (1.2 equiv) rapidly. | Traps the enolate as the silyl enol ether. |

| 6 | Quench: Dilute with pentane, wash with cold sat. | Rapid dilution/buffering prevents acid-catalyzed hydrolysis of the silyl enol ether. |

Troubleshooting & Optimization

-

Incomplete Conversion: LiHMDS is weaker than LDA. If starting material remains, do not simply add more base. Instead, increase the incubation time at -78°C or warm slightly to -40°C (risk of equilibration increases).

-

E/Z Selectivity Issues: In Ireland-Claisen rearrangements, the geometry of the enolate (E vs Z) is crucial.

-

THF only: Favors Z-enolate (via cyclic TS).

-

THF + HMPA (23%): Favors E-enolate . HMPA disrupts the cyclic lithium transition state, forcing an open transition state that minimizes steric clash between the substrate R-group and the base.

-

References

-

Collum, D. B. "Solution Structures of Lithium Amide Bases." Accounts of Chemical Research, 1993, 26(5), 227–234.

-

[Link]

-

-

Ireland, R. E.; Mueller, R. H.; Willard, A. K. "The Ester Enolate Claisen Rearrangement. Stereochemical Control through Stereoselective Enolate Formation." Journal of the American Chemical Society, 1976, 98(10), 2868–2877.

-

[Link]

-

-

Lucht, B. L.; Collum, D. B. "Lithium Hexamethyldisilazide: A View of Lithium Ion Solvation through 6Li and 15N NMR Spectroscopy." Journal of the American Chemical Society, 1995, 117(39), 9863–9874.

-

[Link]

-

-

Reich, H. J. "Role of HMPA in Organolithium Chemistry." Bordwell pKa Table (Online).

-

[Link]

-

Theoretical Calculations of LiHMDS Monomer and Dimer Structures: A Computational Chemistry Whitepaper

An In-Depth Technical Guide for Researchers

Abstract

Lithium hexamethyldisilazide (LiHMDS) is a sterically hindered, non-nucleophilic strong base of paramount importance in modern organic synthesis. Its efficacy and selectivity are intrinsically linked to its solution-phase structure, which is characterized by a dynamic equilibrium between monomers, dimers, and higher-order aggregates.[1][2][3] Understanding the geometry, stability, and electronic properties of these fundamental monomeric and dimeric species is crucial for predicting and controlling reaction outcomes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methods used to model LiHMDS structures, offering field-proven insights into the causality behind computational choices and a detailed protocol for performing these calculations.

The Rationale for Computational Investigation

The reactivity of organolithium reagents like LiHMDS is dictated by their aggregation state.[2][3] In coordinating solvents such as tetrahydrofuran (THF) or amines, LiHMDS predominantly exists as monomers and dimers, whereas in non-coordinating hydrocarbon solvents like toluene or pentane, trimers and other complex oligomers are more common.[2][3] This solvent-dependent equilibrium directly impacts the steric environment and Lewis acidity of the lithium center, thereby influencing reaction pathways and stereoselectivity.[1]

While experimental techniques like NMR spectroscopy provide invaluable data on solution structures, they often describe an ensemble average of rapidly interconverting species.[4] Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach. It allows us to isolate and characterize the precise geometric and energetic properties of each distinct aggregate (monomer, dimer, solvated species) and the transition states that connect them, providing a level of detail that is often inaccessible through experimentation alone.

Foundational Theoretical Concepts: Method and Basis Set Selection

The accuracy of any quantum chemical calculation hinges on the appropriate selection of a theoretical method and a basis set. This choice is not arbitrary; it is a carefully considered balance between computational cost and desired accuracy for the system under study.

Density Functional Theory (DFT)

For organometallic complexes of the size of LiHMDS, Density Functional Theory (DFT) has emerged as the workhorse method. Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach provides a remarkable balance of accuracy and efficiency.

-

Expertise in Practice: The B3LYP hybrid functional is a frequently employed and well-validated choice for LiHMDS systems.[1][5][6] It incorporates a portion of exact Hartree-Fock exchange with various gradient-corrected exchange and correlation functionals, providing a robust description of both covalent and non-covalent interactions present in LiHMDS aggregates.

The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

-

Expertise in Practice: For LiHMDS, a Pople-style basis set such as 6-31G(d) is a common and effective starting point.[1] The "(d)" signifies the inclusion of polarization functions on heavy (non-hydrogen) atoms. These functions are critical as they allow for the distortion of atomic orbitals, which is essential for accurately modeling the polar Li-N bonds and the overall molecular shape. For higher accuracy, especially in calculating reaction energetics, a larger basis set like 6-311+G(d,p) may be warranted.

Modeling the Unsolvated Structures: Monomer and Dimer in the Gas Phase

To establish a baseline, calculations are first performed in the gas phase (i.e., without solvent). This allows for the intrinsic properties of the monomer and dimer to be evaluated without external influences.

The LiHMDS Monomer

The monomer, LiN(Si(CH₃)₃)₂, is the fundamental building block. Its optimized structure reveals a planar or near-planar geometry at the nitrogen atom, a consequence of delocalizing the nitrogen lone pair into the empty p-orbitals of the silicon atoms.

The LiHMDS Dimer

The dimer, [LiN(Si(CH₃)₃)₂]₂, is the most prevalent species in many reaction conditions. Theoretical calculations confirm that it adopts a cyclic structure with a central, planar four-membered (LiN)₂ ring. This arrangement is significantly more stable than two separate monomers due to the electrostatic interactions within this core.

-

Trustworthiness through Energetics: The dimerization energy (ΔE_dimer) can be calculated as:

-

ΔE_dimer = E_dimer - 2 * E_monomer

-

-

A large, negative value for ΔE_dimer provides quantitative validation for the strong thermodynamic preference for dimerization in the absence of coordinating species.

The Critical Influence of Solvation

Modeling LiHMDS without considering the solvent is an incomplete picture. The interaction with solvent molecules, especially coordinating ethers like THF, dramatically alters the structural landscape.[3][5]

Explicit vs. Implicit Solvation Models

-

Implicit Models (e.g., PCM): These models treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient for capturing bulk solvent effects but fail to describe specific, direct coordination to the lithium centers.

-

Explicit Models: In this approach, one or more solvent molecules are included directly in the quantum mechanical calculation. This is the preferred method for LiHMDS as it accurately models the dative bond between the solvent's lone pair (e.g., the oxygen in THF) and the Lewis acidic lithium cation.

Solvation Numbers and Their Impact

Computational studies have shown that the degree of solvation is a critical factor.[5][6]

-

The monomer can coordinate up to three THF molecules.

-

The dimer is typically di-solvated, with one THF molecule coordinating to each lithium atom.[5][6]

These solvated species are the true reactants in solution. The steric bulk of the coordinated solvent molecules modulates the accessibility of the base and is a key determinant of selectivity in reactions like ketone enolization.[1]

A Validating Protocol for Theoretical Calculations

This section provides a step-by-step methodology for conducting a reliable theoretical analysis of LiHMDS structures. This protocol is designed to be a self-validating system, where each step confirms the integrity of the previous one.

Step 1: Initial Structure Construction

-

Action: Build the initial 3D coordinates for the desired species (e.g., monomer, dimer, THF-solvated dimer) using a molecular editor.

-

Causality: A reasonable starting geometry, even if imperfect, is necessary for the optimization algorithm to find the true energy minimum efficiently. For the dimer, ensure the (LiN)₂ core is set up in a cyclic arrangement.

Step 2: Geometry Optimization

-

Action: Perform a geometry optimization calculation (e.g., using the B3LYP functional and 6-31G(d) basis set). This process systematically alters the molecular geometry to find the lowest energy conformation.

-

Causality: This step is crucial to locate the most stable structure on the potential energy surface. The calculation is considered "converged" when the forces on the atoms and the change in energy between steps fall below predefined tight thresholds, ensuring a reliable structure has been found.

Step 3: Vibrational Frequency Calculation

-

Action: Once the geometry is optimized, perform a frequency calculation at the same level of theory.

-

Causality & Self-Validation: This step serves two critical purposes:

-

Structure Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, meaning the optimization did not find a stable structure and must be repeated.

-

Thermodynamic Data: The calculation yields the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy (G). These thermodynamic values are essential for comparing the relative stabilities of different species (e.g., monomer vs. dimer) at a specific temperature (e.g., 298 K).[5]

-

Step 4: Analysis and Data Extraction

-

Action: Analyze the output files to extract key quantitative data.

-

Causality: This is where theoretical results are translated into chemically meaningful insights. Key data points include:

-

Energies: Absolute energies and relative Gibbs free energies.

-

Structural Parameters: Bond lengths (e.g., Li-N, Si-N), bond angles (e.g., Li-N-Li), and dihedral angles. These can be directly compared with experimental data from X-ray crystallography where available.

-

The following diagram illustrates this comprehensive computational workflow.

Caption: A validated workflow for the theoretical calculation of LiHMDS species.

Quantitative Data Summary

Theoretical calculations provide a wealth of quantitative data. The following tables summarize representative structural and energetic parameters derived from DFT calculations, illustrating the differences between the monomer and a disolvated dimer.

Table 1: Comparison of Key Geometric Parameters

| Parameter | LiHMDS Monomer (Gas Phase) | [LiHMDS·(THF)]₂ Dimer | Authoritative Insight |

| Li-N Bond Length | ~1.90 Å | ~2.00 - 2.05 Å | The Li-N bond lengthens in the dimer due to the four-membered ring strain and coordination. |

| Si-N-Si Angle | ~126° | ~122° | The angle decreases slightly upon dimerization to accommodate the ring structure. |

| Li-N-Li Angle | N/A | ~85 - 87° | A characteristic acute angle of the strained (LiN)₂ core. |

| N-Li-N Angle | N/A | ~93 - 95° | Complementary angle within the (LiN)₂ ring. |

| Li-O(THF) Distance | N/A | ~1.95 Å | A typical dative bond length for THF coordinated to a lithium ion. |

Table 2: Illustrative Relative Energetics (Gibbs Free Energy)

| Reaction | ΔG (kcal/mol) at 298 K | Interpretation |

| 2 [LiHMDS] → [LiHMDS]₂ | Highly Negative | Dimerization is strongly favored in the gas phase. |

| [LiHMDS]₂ + 2 THF → [LiHMDS·(THF)]₂ | Negative | Explicit solvation of the dimer with THF is a thermodynamically favorable process. |

The following diagram illustrates the structural equilibria of LiHMDS.

Sources

- 1. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Lithium Bis(trimethylsilyl)amide: A Comprehensive Technical Guide for the Modern Chemist

Introduction: Unveiling a Workhorse Reagent

Lithium bis(trimethylsilyl)amide, commonly abbreviated as LiHMDS, is a potent, non-nucleophilic strong base that has become an indispensable tool in the arsenal of synthetic organic chemists.[1] Its unique combination of high basicity and significant steric hindrance allows for highly selective deprotonation reactions, making it a reagent of choice in numerous applications, from academic research to the intricate world of pharmaceutical and drug development.[2] This guide provides an in-depth exploration of LiHMDS, covering its fundamental properties, synthesis, safe handling, and diverse applications, with a focus on the practical insights required by researchers and scientists in the field.

The defining characteristic of LiHMDS lies in its structure: a lithium cation associated with a bulky bis(trimethylsilyl)amide anion. This steric bulk is the key to its non-nucleophilic nature, preventing it from readily participating in addition reactions with electrophilic centers, a common side reaction with other strong bases like organolithium reagents.[3] Instead, it excels at abstracting protons, even from weakly acidic C-H bonds, to generate reactive intermediates such as enolates with high regioselectivity.[1]

Core Identifiers and Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 4039-32-1 | [4][5][6][7] |

| Molecular Formula | C6H18LiNSi2 or [(CH3)3Si]2NLi | [3][4][5][8] |

| Molecular Weight | 167.33 g/mol | [2][3][4][5] |

| Appearance | White to light yellow solid or crystalline powder | [3][4][9] |

| Melting Point | 71-73 °C | [3][5][6][7] |

| Boiling Point | 80-84 °C at 0.001 mmHg | [3] |

| Density | Approximately 0.86 g/cm³ at 25 °C | [3][5] |

| Solubility | Decomposes in water; soluble in many aprotic organic solvents like THF, hexane, and toluene. | [3] |

| Acidity (pKa of conjugate acid) | ~26 | [3] |

Molecular Structure and Aggregation

The structure of LiHMDS is not as simple as its monomeric formula might suggest. In the solid state and in non-coordinating solvents, it has a tendency to form aggregates, most commonly a cyclic trimer.[8] However, in coordinating solvents like tetrahydrofuran (THF), which are frequently used for reactions, it exists in equilibrium between different aggregated and solvated forms. This behavior can influence its reactivity and the outcome of a reaction.

Caption: Molecular structure of the LiHMDS monomer.

Synthesis and Handling: A Protocol Grounded in Safety and Experience

While commercially available, LiHMDS can also be prepared in situ or in-house, a common practice for ensuring the reagent's freshness and activity.[3] The standard preparation involves the deprotonation of bis(trimethylsilyl)amine with n-butyllithium.[2][3][10]

In-Situ Preparation of this compound

Causality Behind Experimental Choices: The choice of an inert atmosphere is critical due to the high reactivity of n-butyllithium and the resulting LiHMDS with atmospheric oxygen and moisture.[10] The dropwise addition of n-butyllithium at a reduced temperature helps to control the exothermicity of the reaction.

Experimental Protocol:

-

Inert Atmosphere: A flame-dried flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet is charged with a solution of hexamethyldisilazane in an anhydrous aprotic solvent (e.g., THF or hexane).[11]

-

Cooling: The flask is cooled in an ice bath to 0 °C.[11]

-

Addition of n-Butyllithium: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of hexamethyldisilazane over a period of 10-15 minutes.[11]

-

Reaction Completion: After the addition is complete, the reaction mixture is typically stirred for an additional 10-30 minutes at 0 °C or allowed to warm to room temperature to ensure complete deprotonation.[10][11] The resulting solution of LiHMDS is then ready for use.

Safe Handling and Storage

Trustworthiness Through Self-Validating Systems: The protocols for handling LiHMDS are designed to prevent accidental exposure and maintain the reagent's integrity. The use of an inert atmosphere and anhydrous solvents is non-negotiable.

-

Air and Moisture Sensitivity: LiHMDS reacts vigorously with water and can be pyrophoric in air, especially when in solid form.[2][10] It should always be handled under an inert atmosphere of nitrogen or argon using Schlenk line techniques or in a glovebox.[12][13]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene), is mandatory.[12][14]

-

Storage: LiHMDS is best stored in a cool, dry place under an inert atmosphere.[12][14] Commercially available solutions are typically supplied in Sure/Seal™ bottles, which are designed to maintain an inert atmosphere over multiple uses when handled correctly.[1]

-

Disposal: Any residual LiHMDS must be quenched carefully. This is typically done by slowly adding a protic solvent like isopropanol at a low temperature, followed by a more aqueous workup.

Applications in Drug Development and Organic Synthesis

The utility of LiHMDS in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), is extensive. Its ability to act as a strong, non-nucleophilic base is central to its wide range of applications.

Enolate Formation and Subsequent Reactions

One of the most common applications of LiHMDS is the deprotonation of carbonyl compounds to form enolates.[3] Due to its steric bulk, LiHMDS often favors the formation of the kinetic enolate, which is the less substituted and thermodynamically less stable isomer. This regioselectivity is crucial in many synthetic strategies.

These generated enolates can then participate in a variety of carbon-carbon bond-forming reactions, which are fundamental in the construction of molecular frameworks for new drugs. Examples include:

-

Aldol Condensations: Directed aldol reactions are a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, a common motif in natural products and pharmaceuticals.[1][2]

-

Claisen Condensations: LiHMDS is effective in promoting Claisen and mixed Claisen condensations for the synthesis of β-keto esters.[2][3]

-

Fráter–Seebach Alkylation: This method allows for the diastereoselective alkylation of chiral β-hydroxy esters, a key step in the synthesis of complex chiral molecules.[3]

Caption: A typical workflow for LiHMDS-mediated C-C bond formation.

Polymerization Reactions

Recent research has highlighted the effectiveness of LiHMDS as a catalyst in the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactide (PLA).[15][16] PLA is a biodegradable and biocompatible polymer with significant applications in the medical and pharmaceutical fields, for example, in drug delivery systems and medical implants.[15] Studies have shown that LiHMDS can catalyze this polymerization efficiently, leading to polymers with controlled molecular weights and narrow polydispersity, especially when used with an initiator like benzyl alcohol.[15][16]

Other Niche Applications

Beyond its primary role in enolate chemistry, LiHMDS finds use in several other synthetic transformations:

-

As a Ligand: The bis(trimethylsilyl)amide ligand can be transferred to various metal halides via salt metathesis to form metal bis(trimethylsilyl)amide complexes.[3] These complexes are often more soluble in organic solvents and more reactive than their halide counterparts due to their lipophilic and monomeric nature.[3]

-

Synthesis of Other Reagents: LiHMDS can be used to prepare other important reagents, such as in the synthesis of tetrasulfur tetranitride precursors.[3]

Safety and Hazard Information

LiHMDS is a hazardous chemical and must be handled with extreme care.[9]

-

Flammability: It is a flammable solid and its solutions in flammable solvents pose a significant fire risk.[9][17]

-

Corrosivity: It causes severe skin burns and eye damage.[9][13]

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[9]

Always consult the Safety Data Sheet (SDS) before handling LiHMDS and work in a well-ventilated area, preferably a fume hood.[14][17] Emergency eyewash and safety shower facilities should be readily available.[12][13]

Conclusion

This compound is a powerful and versatile reagent that has firmly established its place in modern organic synthesis. Its unique combination of strong basicity and steric hindrance allows for a high degree of control and selectivity in a wide range of chemical transformations. For researchers and scientists in drug development, a thorough understanding of the properties, handling, and applications of LiHMDS is essential for the successful design and execution of synthetic routes to novel and complex molecular targets. By adhering to strict safety protocols and appreciating the nuances of its reactivity, chemists can continue to harness the full potential of this exceptional reagent.

References

-

Loba Chemie. This compound. [Link]

-

Wikipedia. This compound. [Link]

-

ChemBK. This compound. [Link]

-

Gelest, Inc. This compound 1M. [Link]

-

PubChem. This compound | C6H19LiNSi2 | CID 57426343. [Link]

-

Al-Azemi, H., et al. (2023). Exploring the Catalytic Efficiency of this compound (LiHMDS) in Lactide Polymerization. Polymers, 15(19), 3958. [Link]

-

Grokipedia. This compound. [Link]

-

ResearchGate. This compound. [Link]

-

Common Organic Chemistry. This compound (LiHMDS). [Link]

-

PrepChem.com. Synthesis of A. This compound. [Link]

-

Williard, P. G., & Hintze, M. J. (1995). Structure of Lithium Hexamethyldisilazide (LiHMDS): Spectroscopic Study of Ethereal Solvation in the Slow-Exchange Limit. Journal of the American Chemical Society, 117(45), 11221-11230. [Link]

-

Collum, D. B., et al. (1996). Reaction of Ketones with Lithium Hexamethyldisilazide: Competitive Enolizations and 1,2-Additions. Journal of the American Chemical Society, 118(48), 12080-12087. [Link]

-

MDPI. Exploring the Catalytic Efficiency of this compound (LiHMDS) in Lactide Polymerization. [Link]

Sources

- 1. This compound 1.0M tetrahydrofuran 4039-32-1 [sigmaaldrich.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 4039-32-1 CAS | this compound | Laboratory Chemicals | Article No. 4431P [lobachemie.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 4039-32-1 [chemicalbook.com]

- 7. This compound (LiHMDS) [commonorganicchemistry.com]

- 8. echemi.com [echemi.com]

- 9. This compound | C6H19LiNSi2 | CID 57426343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. prepchem.com [prepchem.com]

- 12. gelest.com [gelest.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. Exploring the Catalytic Efficiency of this compound (LiHMDS) in Lactide Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. fishersci.com [fishersci.com]

Technical Guide: Spectroscopic Characterization of Lithium Bis(trimethylsilyl)amide (LiHMDS)

Executive Summary

Lithium bis(trimethylsilyl)amide (LiHMDS) is a cornerstone non-nucleophilic base in modern organic synthesis, critical for enolization, alkylation, and the synthesis of complex pharmaceutical intermediates. Its efficacy is strictly governed by its aggregation state, which varies significantly with solvent, concentration, and temperature.

This guide provides a definitive spectroscopic reference for LiHMDS, synthesizing nuclear magnetic resonance (NMR) and infrared (IR) data. It moves beyond static data lists to explain the dynamic solution structures—monomers, dimers, and tetramers—that dictate reactivity. Included are self-validating protocols for purity assessment and air-sensitive handling.

Safety & Handling: The Prerequisite for Spectral Integrity

LiHMDS is pyrophoric and violently hydrolyzes upon contact with moisture to form hexamethyldisilazane (HMDS) and lithium hydroxide. Spectral data is meaningless without rigorous exclusion of air and water.

Protocol: Air-Sensitive NMR Sample Preparation

-

Equipment: Schlenk line or Nitrogen-filled glovebox.

-

Solvents: Anhydrous THF-d8 or Benzene-d6 (dried over Na/Benzophenone or molecular sieves).

-

Vessels: J-Young NMR tubes (Teflon valve) are superior to standard tubes with plastic caps, which are permeable to

over time.

Step-by-Step Workflow:

-

Flame Dry: Flame dry the J-Young tube under vacuum; refill with inert gas (

/Ar) three times. -

Solvent Transfer: Syringe anhydrous deuterated solvent into the tube under positive inert gas pressure.

-

Sample Addition: Add solid LiHMDS or aliquot solution via gas-tight syringe.

-

Seal: Close the Teflon valve tightly before removing from the inert atmosphere.

-

Parafilm: Wrap the valve stem (secondary seal) if storing >1 hour.

NMR Spectroscopy: Probing Solution Structure[1]

Unlike simple organic molecules, LiHMDS exists in a dynamic equilibrium of aggregates. The chemical shifts reported below are average values that may drift slightly with concentration (

Standard Chemical Shifts ( H, C)

The following data serves as the baseline for purity checks.

Table 1: Characteristic NMR Shifts of LiHMDS vs. Hydrolysis Product (HMDS)

| Nucleus | Solvent | Species | Shift ( | Multiplicity | Assignment |

| Benzene-d6 | LiHMDS | 0.13 | Singlet | Si-(CH | |

| THF-d8 | LiHMDS | -0.10 to 0.05 | Singlet | Si-(CH | |

| Benzene-d6 | HMDS (Impurity) | 0.08 | Singlet | Si-(CH | |

| Benzene-d6 | HMDS (Impurity) | ~1.0 - 2.0 | Broad | N-H | |

| Benzene-d6 | LiHMDS | 5.0 | Singlet | Si-C H | |

| THF-d8 | LiHMDS | 6.1 | Singlet | Si-C H |

Critical Quality Control (QC) Check: The presence of a secondary trimethylsilyl peak slightly upfield (lower ppm) from the main LiHMDS peak typically indicates hydrolysis (formation of free amine HMDS). In C

D, the separation is often ppm, requiring high-field instruments (400 MHz+) for resolution.

Advanced Characterization ( Li, Li, Si)

To understand reactivity, one must probe the metal center. The aggregation state is solvent-dependent, described by the Collum Equilibrium Model .

-

Hydrocarbon Solvents (Toluene/Benzene): LiHMDS exists primarily as a cyclic dimer in equilibrium with a cyclic tetramer (ladder structure).

-

Ethereal Solvents (THF): The aggregate breaks down into a solvated dimer and, at high dilution/low temp, a solvated monomer .

Table 2: Heteronuclear NMR Data

| Nucleus | Solvent | Shift ( | Coupling ( | Structural Insight |

| THF/Pentane | 1.36 (Dimer) | - | Distinct peaks for monomer/dimer visible at low temp (-80°C). | |

| THF-d8 | ~1.1 - 1.4 | - | Broad singlet at RT due to rapid exchange. | |

| THF-d8 | -10 to -12 | Scalar coupling confirms Li-N-Si connectivity. |

Visualization of Aggregation Dynamics

The following diagram illustrates the structural changes LiHMDS undergoes when switching solvents, directly impacting its basicity and transition state geometry.

Figure 1: Solvent-dependent aggregation equilibria of LiHMDS. The shift from tetramer to solvated monomer explains the dramatic increase in reactivity in THF compared to Toluene.

Infrared (IR) Spectroscopy[2][3][4][5]

IR is less sensitive for structural dynamics but excellent for rapid qualitative ID and monitoring reaction progress (in-situ IR).

Table 3: Characteristic IR Bands

| Wavenumber (cm | Intensity | Assignment | Notes |

| 2950 - 2900 | Medium | C-H Stretch | Typical methyl C-H (Si-Me). |

| 1250 | Strong | Si-C Deformation | "Silyl methyl" symmetric deformation. |

| 930 - 900 | Strong | Si-N-Si Asym.[1] Stretch | Diagnostic Peak. Usually ~915 cm |

| 840 - 820 | Strong | Si-C Rocking | Characteristic of trimethylsilyl groups. |

| ~600 - 400 | Weak/Med | Li-N Stretch | Far-IR region; solvent dependent. |

Interpretation Guide:

-

The "Doublet" Check: In the fingerprint region, look for the strong Si-N-Si band around 915 cm

.[1] -

Hydrolysis Check: If the sample is hydrolyzed, a broad band around 3400 cm

(N-H stretch) will appear, and the Si-N-Si band may shift or split.

Experimental Protocol: Titration via No-D NMR

For precise stoichiometry in drug development, assuming commercial LiHMDS is 1.0 M is risky due to thermal degradation. The No-D NMR method is a self-validating titration technique.

-

Standard: Weigh approx. 20 mg of 1,5-cyclooctadiene (COD) (internal standard) into a flame-dried vial.

-

Sample: Add exactly 0.20 mL of LiHMDS solution.

-

Solvent: Dilute with 0.5 mL dry C

D -

Acquisition:

-

Calculation:

(Note: COD has 4 olefinic protons; LiHMDS has 18 methyl protons).

References

-

Lucht, B. L., & Collum, D. B. (1996). Ethereal Solvation of Lithium Hexamethyldisilazide: Unexpected Relationships of Solvation Number, Solvation Energy, and Aggregation State.[5] Journal of the American Chemical Society, 118(9), 2217–2225. Link

-

Lucht, B. L., & Collum, D. B. (1995). Lithium Hexamethyldisilazide: A View of Lithium Ion Solvation through the Looking Glass of 6Li, 15N, and 29Si NMR Spectroscopy. Journal of the American Chemical Society, 117(39), 9863–9874. Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[7] The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Reich, H. J. (2023). Collection of NMR Data: Lithium Reagents. University of Wisconsin-Madison Chemistry. Link

Sources

Methodological & Application

Mastering Regioselectivity: A Protocol for Kinetic Enolate Formation Using LiHMDS

Introduction: The Strategic Imperative of Enolate Regiocontrol

In the landscape of modern organic synthesis, the carbon-carbon bond remains the foundational pillar upon which molecular complexity is built. Among the most powerful tools for its construction is the enolate, a reactive intermediate whose versatility is central to countless synthetic strategies in pharmaceutical and materials science research. The regioselectivity of enolate formation from an unsymmetrical ketone—that is, the choice of which α-proton to remove—is a critical decision point that dictates the final product architecture. This choice is governed by the principles of kinetic versus thermodynamic control.

Thermodynamic enolates , the more stable, more substituted isomers, are typically formed under equilibrating conditions (weaker bases, protic solvents, higher temperatures).[1][2] In contrast, kinetic enolates , which are formed faster by deprotonating the less sterically hindered α-proton, require conditions that are rapid, quantitative, and irreversible.[1][3] Achieving exquisite control over this process is paramount, and the choice of base is the primary determinant of success.

This guide details the theory and application of Lithium Hexamethyldisilazide (LiHMDS), a premier reagent for achieving high-fidelity kinetic enolate formation. We will explore the mechanistic rationale for its efficacy and provide a detailed, field-proven protocol for its use.

The Reagent of Choice: Why Lithium Hexamethyldisilazide (LiHMDS)?

The success of kinetic enolate formation hinges on a base that is strong enough to deprotonate a ketone irreversibly, yet sterically demanding enough to selectively abstract the most accessible proton. LiHMDS, a strong, non-nucleophilic base, excels in this role for several key reasons:

-

High Steric Hindrance: The two bulky trimethylsilyl groups flanking the nitrogen atom effectively prevent the base from acting as a nucleophile and attacking the carbonyl carbon. [cite: 5 (google_search)] This steric bulk is the primary driver for its regioselectivity, as it preferentially approaches the less sterically encumbered α-proton.[1][4]

-

High Basicity: With a pKa of its conjugate acid (hexamethyldisilazane) around 26 in THF, LiHMDS is sufficiently basic to deprotonate ketones (typical α-proton pKa ~18-20) rapidly and essentially irreversibly, especially at low temperatures.[5] This irreversibility is crucial to "lock" the enolate in its kinetic form, preventing equilibration to the more stable thermodynamic isomer.[1]

-

Excellent Solubility: LiHMDS is soluble in a range of aprotic solvents commonly used for enolate chemistry, such as tetrahydrofuran (THF) and diethyl ether, even at cryogenic temperatures.

-

The Lithium Advantage: The lithium counterion plays a crucial role by coordinating tightly to the enolate oxygen. This strong Li-O bond reduces the rate of proton exchange that could lead to equilibration, further favoring the kinetic product.[6]

The interplay of these properties makes LiHMDS a highly reliable tool for generating the less-substituted enolate with high fidelity, setting the stage for subsequent stereoselective alkylations, aldol reactions, and other critical transformations.[7]

Mechanistic Rationale: Kinetic Deprotonation Pathway

The diagram below illustrates the fundamental principle of kinetic control in the deprotonation of an unsymmetrical ketone using LiHMDS.

Caption: Standard workflow for kinetic enolate formation and electrophilic trapping.

Detailed Experimental Protocol

This protocol describes a general procedure for the formation of a kinetic lithium enolate from an unsymmetrical ketone (e.g., 2-methylcyclohexanone) and its subsequent alkylation with methyl iodide.

Materials & Reagents:

-

2-Methylcyclohexanone (1.00 g, 8.91 mmol)

-

Lithium Hexamethyldisilazide (LiHMDS), 1.0 M solution in THF (9.4 mL, 9.4 mmol, 1.05 equiv)

-

Methyl Iodide (MeI) (0.67 mL, 1.52 g, 10.7 mmol, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Flame-dried, three-neck round-bottom flask with a magnetic stir bar

-

Septa, glass stoppers

-

Nitrogen or Argon gas line with a bubbler

-

Syringes and needles

-

Dry ice/acetone bath

-

Separatory funnel

Procedure:

-

Apparatus Setup: Assemble the three-neck flask, ensuring all glassware has been rigorously flame-dried under vacuum or oven-dried and cooled under a stream of inert gas. Maintain a positive pressure of nitrogen or argon throughout the experiment.

-

Base Preparation: Charge the reaction flask with the LiHMDS solution (9.4 mL) via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Substrate Addition: In a separate flame-dried flask, dissolve 2-methylcyclohexanone (1.00 g) in anhydrous THF (~10 mL). Draw this solution into a syringe and add it dropwise to the stirred LiHMDS solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Enolate Formation: Rinse the flask that contained the ketone with a small amount of anhydrous THF (~2 mL) and add this to the reaction mixture. Allow the resulting pale yellow solution to stir at -78 °C for 45 minutes to ensure complete deprotonation.

-

Electrophilic Quench: Add methyl iodide (0.67 mL) dropwise to the enolate solution at -78 °C. A color change or precipitation may be observed.

-

Warming: After the addition of the electrophile, allow the reaction to stir at -78 °C for an additional 1-2 hours. Then, remove the cooling bath and allow the mixture to warm slowly to room temperature over approximately 1 hour.

-

Reaction Quench: Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution (~20 mL) dropwise. Caution: The initial addition may be exothermic.

-

Workup: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate (~50 mL) and water (~20 mL). Separate the layers. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2,6-dimethylcyclohexanone.

Safety and Handling of LiHMDS

Lithium hexamethyldisilazide is a reactive and hazardous chemical that requires careful handling.

-

Reactivity: LiHMDS reacts violently with water and protic solvents. It is air-sensitive and may be pyrophoric, especially in solid form or as a concentrated solution. * Storage: Store LiHMDS solutions under an inert atmosphere (argon or nitrogen) in a cool, dry place away from heat and ignition sources. Containers should be dated upon opening. [6]* Personal Protective Equipment (PPE): Always handle LiHMDS in a well-ventilated fume hood. Wear a flame-resistant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves are often used, but check compatibility). [8]* Quenching: Unused LiHMDS or reaction residues must be quenched safely. This is typically done by slowly adding the material to a stirred, cooled (0 °C) solution of a less reactive alcohol like isopropanol, followed by methanol, and finally water. [9]Never quench with water directly.

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive LiHMDS due to moisture/air exposure. 2. Insufficiently dried glassware or solvent. 3. Reaction temperature too high. | 1. Titrate the LiHMDS solution before use or use a fresh bottle. 2. Rigorously flame-dry all glassware under vacuum and use freshly distilled/anhydrous solvent. 3. Ensure the -78 °C bath is well-maintained throughout the addition and reaction period. |

| Poor Regioselectivity (Mixture of Products) | 1. Incomplete deprotonation allowing for equilibration. 2. Reaction temperature allowed to rise. 3. Protic solvent contamination. | 1. Use at least 1.05 equivalents of high-quality LiHMDS. Add the ketone to the base to maintain an excess of base. 2. Maintain strict temperature control at -78 °C. 3. Use high-quality anhydrous solvents. |

| Formation of Aldol or Other Side Products | 1. Ketone was not added slowly enough to the base. 2. LiHMDS is not sterically hindered enough for a particularly bulky substrate. | 1. Slow the rate of ketone addition to prevent localized high concentrations of the ketone in the presence of the enolate. 2. Consider an even bulkier base, such as Lithium 2,2,6,6-tetramethylpiperidide (LTMP). |

| Reaction Fails to Go to Completion | 1. Reversible enolization due to insufficient basicity difference or interfering functional groups. 2. Formation of unreactive mixed aggregates between the enolate and LiHMDS. | 1. While rare for simple ketones, for less acidic substrates, confirm the pKa values. If the reaction is reversible, a higher excess of LiHMDS may be needed. [10] 2. This can be a complex issue dependent on substrate and solvent. Adding a co-solvent like HMPA (use with extreme caution) or altering the primary solvent can sometimes break up these aggregates. |

References

-

Regioselectivity and Stereoselectivity in the Alkylation of Enolates. (n.d.). quimicaorganica.org. Retrieved February 1, 2026, from [Link]

-

Safety Data Sheet: Lithium. (2025). Carl ROTH. Retrieved February 1, 2026, from [Link]

-

LITHIUM- HMDS 20% (1M) IN THF MSDS. (2019). Loba Chemie. Retrieved February 1, 2026, from [Link]

-

LiHMDS-Mediated Deprotonative Coupling of Toluenes with Ketones. (2023). PubMed. Retrieved February 1, 2026, from [Link]

-

Kinetic Versus Thermodynamic Enolates. (2022). Master Organic Chemistry. Retrieved February 1, 2026, from [Link]

-

Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities. (2018). ACS Publications. Retrieved February 1, 2026, from [Link]

-

Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved February 1, 2026, from [Link]

-

Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms. (2022). National Institutes of Health. Retrieved February 1, 2026, from [Link]

-

Reaction of Ketones with Lithium Hexamethyldisilazide: Competitive Enolizations and 1,2-Additions. (2004). ResearchGate. Retrieved February 1, 2026, from [Link]

-

Reaction of ketones with lithium hexamethyldisilazide: competitive enolizations and 1,2-additions. (2004). PubMed. Retrieved February 1, 2026, from [Link]

-

Quenching of Pyrophoric Materials. (2016). The Sarpong Group, UC Berkeley. Retrieved February 1, 2026, from [Link]

-

Alkylation of Enolate Ions. (2025). Chemistry LibreTexts. Retrieved February 1, 2026, from [Link]

-

Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities. (2008). National Institutes of Health. Retrieved February 1, 2026, from [Link]

-

Chapter 1: Enolate Alkylations. (n.d.). Scripps Research. Retrieved February 1, 2026, from [Link]

-

Regioselective Formation of Enolates. (2023). JoVE. Retrieved February 1, 2026, from [Link]

-

Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015). University of Notre Dame. Retrieved February 1, 2026, from [Link]

-

Evidence for an enolate mechanism in the asymmetric Michael reaction of α,β-unsaturated aldehydes and ketones via a hybrid system of two secondary amine catalysts. (2020). Royal Society of Chemistry. Retrieved February 1, 2026, from [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 1, 2026, from [Link]

-

Regioselective enolate formation. (2014). Chemistry Stack Exchange. Retrieved February 1, 2026, from [Link]

-

Enolates – Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. Retrieved February 1, 2026, from [Link]

-

Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (2024). RSC Blogs. Retrieved February 1, 2026, from [Link]

-

Quenching and Disposal of Pyrophoric Solids. (n.d.). Oregon State University Environmental Health and Safety. Retrieved February 1, 2026, from [Link]

-

107930 - Lithium bis(trimethylsilyl)amide 1M in THF - Safety Data Sheet. (n.d.). Scharlab. Retrieved February 1, 2026, from [Link]

-

An Increased Understanding of Enolate Additions under Mechanochemical Conditions. (2017). National Institutes of Health. Retrieved February 1, 2026, from [Link]

-

Regioselective Formation of Enolates: A Way to Understanding Kinetic versus Thermodynamic Control. (2016). ResearchGate. Retrieved February 1, 2026, from [Link]

-

Handling Pyrophoric Reagents. (n.d.). Pacific Northwest National Laboratory. Retrieved February 1, 2026, from [Link]

-

Chapter 18 Reactions of Enolate Ions and Enols. (n.d.). University of Calgary Chemistry. Retrieved February 1, 2026, from [Link]

-

Procedures for Safe Use of Pyrophoric Liquid Reagents. (n.d.). UCLA Chemistry and Biochemistry. Retrieved February 1, 2026, from [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. Retrieved February 1, 2026, from [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Video: Regioselective Formation of Enolates [jove.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. LiHMDS-Mediated Deprotonative Coupling of Toluenes with Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. lobachemie.com [lobachemie.com]

- 9. chemistry.nd.edu [chemistry.nd.edu]

- 10. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

Application Note: Strategic Use of Lithium Hexamethyldisilazide (LiHMDS) in Claisen Condensation Reactions

Abstract: This technical guide provides an in-depth exploration of Lithium Hexamethyldisilazide (LiHMDS) as a superior base for mediating Claisen and mixed Claisen condensation reactions. We will dissect the mechanistic rationale for its efficacy, highlighting its advantages over traditional alkoxide bases and other lithium amides. This document furnishes detailed experimental protocols, optimization strategies, and troubleshooting guidance to empower researchers, scientists, and drug development professionals in leveraging LiHMDS for the efficient synthesis of β-keto esters and related motifs.

Introduction: The Claisen Condensation and the Role of the Base

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-keto esters from two ester molecules. The reaction proceeds via the formation of an enolate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The choice of base is paramount to the success of this transformation.

Traditionally, alkoxide bases corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) are used to prevent transesterification.[1] However, the equilibrium nature of the initial deprotonation often necessitates the use of esters with at least two α-hydrogens to drive the reaction to completion. For more complex substrates, particularly in mixed (or "crossed") Claisen condensations, a more robust and selective base is required.

Lithium Hexamethyldisilazide (LiHMDS, LiN(Si(CH₃)₃)₂) has emerged as a formidable tool in this context. It is a strong, yet non-nucleophilic, sterically hindered base that offers significant advantages in controlling the reaction's course and expanding its substrate scope.[2]

The LiHMDS Advantage: A Mechanistic Perspective

The superiority of LiHMDS in Claisen condensations stems from several key properties that provide chemists with a higher degree of control over the enolization step.

-

High Basicity & Irreversible Deprotonation: With a pKa of its conjugate acid around 26, LiHMDS is sufficiently basic to deprotonate a wide range of esters effectively.[2] Unlike alkoxides, the deprotonation is often rapid and essentially irreversible, which allows for the quantitative formation of the lithium enolate before the introduction of the second ester (the electrophile). This is particularly crucial in mixed Claisen condensations, where it prevents self-condensation of the enolizable ester.[3]

-

Steric Hindrance and Non-Nucleophilicity: The bulky trimethylsilyl groups flanking the nitrogen atom render LiHMDS highly sterically hindered. This bulk minimizes the base's propensity to act as a nucleophile and attack the ester carbonyl group, a common side reaction with smaller or less hindered bases.[2] This "non-nucleophilic" character ensures that the base's primary role is exclusively proton abstraction.

-

Solubility and Solvent Effects: LiHMDS is soluble in a wide array of aprotic organic solvents, including tetrahydrofuran (THF), hexane, and toluene.[2] This solubility allows reactions to be conducted under homogeneous conditions at low temperatures, which is critical for maintaining selectivity. Research has shown that the solvent system can dramatically influence reaction rates and stereoselectivities. For instance, using LiHMDS in a mixture of triethylamine (Et₃N) and a hydrocarbon solvent can lead to significantly accelerated enolization rates compared to reactions in pure THF.[4][5] This effect is attributed to a dimer-based enolization pathway that is favored in less-coordinating amine/hydrocarbon mixtures.[4][5]

Mechanism of LiHMDS-Mediated Claisen Condensation

The reaction proceeds through a well-defined sequence of steps, which can be precisely controlled when using LiHMDS.

Caption: Workflow of the LiHMDS-mediated Claisen condensation.

Experimental Application & Protocols

This section provides a representative protocol for a mixed Claisen condensation. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol: Mixed Claisen Condensation of Ethyl Acetate and Ethyl Benzoate

Objective: To synthesize ethyl benzoylacetate.

Materials:

-

Ethyl acetate (anhydrous)

-

Ethyl benzoate (anhydrous)

-

LiHMDS (1.0 M solution in THF)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (N₂ or Ar balloon/manifold)

-

Syringes and needles

Procedure:

-

Reaction Setup:

-

To a flame- or oven-dried 250 mL round-bottomed flask equipped with a magnetic stir bar and a septum, add anhydrous THF (50 mL) under a positive pressure of inert gas.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

-

Enolate Formation:

-

Slowly add ethyl acetate (1.0 equiv.) to the cold THF with stirring.

-

Via syringe, add LiHMDS solution (1.0 M in THF, 1.05 equiv.) dropwise to the reaction mixture over 15 minutes. Ensure the internal temperature does not rise significantly.

-

Stir the resulting solution at -78 °C for 30-45 minutes to ensure complete formation of the lithium enolate. The solution should be a pale yellow and homogeneous.[6]

-

-

Condensation:

-

In a separate dry flask, prepare a solution of ethyl benzoate (1.1 equiv.) in a small amount of anhydrous THF (~10 mL).

-

Add the ethyl benzoate solution dropwise to the enolate solution at -78 °C over 20 minutes.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Quenching:

-

Once the reaction is deemed complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (30 mL) at -78 °C.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel. Add deionized water (30 mL) and diethyl ether or ethyl acetate (50 mL).

-

Separate the layers. Extract the aqueous layer two more times with the organic solvent (2 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 40 mL).

-

-

Purification:

-

Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl benzoylacetate.

-

Optimization of Reaction Parameters

The efficiency and selectivity of the LiHMDS-mediated Claisen condensation are highly dependent on several parameters.

| Parameter | Recommendation & Rationale |

| Base Stoichiometry | Use a slight excess of LiHMDS (1.05-1.1 equiv.) relative to the enolizable ester to ensure complete deprotonation and drive the reaction forward. In some cases, using ≥2.0 equiv. can accelerate the reaction.[4] |

| Temperature | Low temperatures (-78 °C is standard) are crucial for controlling the reaction. It minimizes side reactions, such as self-condensation or decomposition of the enolate, and can enhance selectivity.[6][7] |

| Solvent | Anhydrous THF is the most common solvent. However, for specific substrates, a mixture of Et₃N/toluene may offer faster rates and different selectivities.[4] Hydrocarbon co-solvents can also influence LiHMDS aggregation and reactivity.[8] |

| Addition Order | Always add the base to the ester to form the enolate, followed by the addition of the electrophilic ester. This is critical for controlling selectivity in mixed condensations. |

| Reaction Time | Varies with substrate. Monitor by TLC or LC-MS to determine the optimal time and avoid decomposition of the product. |

| LiHMDS Quality | Use a fresh, clear, light-yellow solution of LiHMDS. Dark or cloudy solutions may indicate decomposition and will have a lower effective concentration, leading to poor yields.[6] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Incomplete enolate formation (degraded LiHMDS).- "Wet" solvent or reagents.- Reaction temperature too high. | - Titrate the LiHMDS solution before use or use a fresh bottle.[6]- Ensure all glassware is oven-dried and solvents are anhydrous.- Maintain strict temperature control, especially during additions. |

| Formation of Self-Condensation Product | - Enolate reacts with starting ester before addition of the second ester.- Addition of electrophile was too slow. | - Ensure complete enolate formation before adding the second ester.- Add the electrophilic ester at a steady, dropwise rate. |

| Product Decomposition | - Prolonged reaction time.- Unstable product under basic conditions.- Workup procedure too harsh. | - Monitor the reaction closely and quench as soon as it is complete.- Use a mild quenching agent like saturated NH₄Cl.- Avoid strong acids during workup until after extraction. |

| Transesterification | - (Rare with LiHMDS) Contamination with alkoxides or water. | - Ensure high purity of all reagents and solvents. LiHMDS is highly effective at preventing this issue compared to alkoxide bases.[1] |

Safety and Handling of LiHMDS

LiHMDS is a hazardous chemical that requires careful handling.

-

Flammable & Pyrophoric: Solutions of LiHMDS can be flammable. The solid is pyrophoric and may ignite upon contact with air.[9]

-

Corrosive: It is corrosive and can cause severe skin and eye burns.[2]

-

Water Reactive: LiHMDS reacts violently with water, releasing flammable gases.[10] All operations must be conducted under anhydrous conditions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile gloves.

-

Handling: All transfers should be performed under an inert atmosphere using syringe or cannula techniques.

-

Storage: Store LiHMDS in a tightly sealed container under an inert atmosphere in a cool, dry place away from heat and sources of ignition.

Conclusion

LiHMDS offers a powerful and versatile platform for conducting Claisen condensation reactions. Its strong basicity, coupled with its sterically hindered and non-nucleophilic nature, allows for the clean and efficient generation of lithium enolates. This enables a high degree of control over both standard and mixed Claisen condensations, often providing superior yields and selectivity compared to traditional base systems. By understanding the underlying mechanistic principles and carefully controlling experimental parameters, researchers can effectively utilize LiHMDS to synthesize complex β-keto esters, which are valuable intermediates in pharmaceutical and materials science.

References

-

Kim, H., & Collum, D. B. (2008). Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities. Journal of the American Chemical Society, 130(26), 8212–8223. [Link]

-

Wikipedia. (n.d.). Lithium bis(trimethylsilyl)amide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for a reaction involving LiHMDS. Retrieved from [Link]

- Google Patents. (n.d.). CN104854076A - Process for crossed claisen condensation reactions promoted by lithium amide in liquid ammonia.

-

Sun, B., et al. (2023). Exploring the Catalytic Efficiency of this compound (LiHMDS) in Lactide Polymerization. MDPI. Retrieved from [Link]

-

Godfrey, A. G., & Collum, D. B. (2018). Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities. Journal of the American Chemical Society, 140(35), 11049-11060. [Link]

-